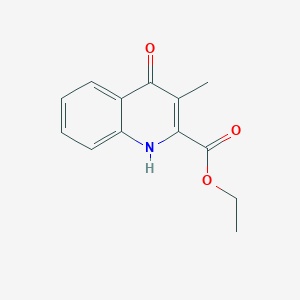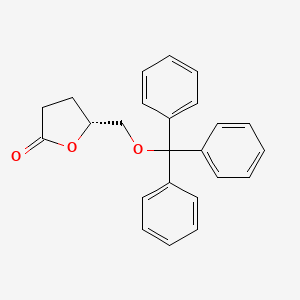
R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone
Descripción general
Descripción
This usually involves identifying the compound’s chemical formula, its structure, and its functional groups. The compound’s IUPAC name can also provide information about its structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Association and Solvation
- R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone, along with similar furanone compounds, has been studied in the context of stoichiometry and association constants in the presence of Pirkle's alcohols. The research explored solvation models through 1H NMR in deuterated chloroform solutions, revealing insights into the weak solvate formation and intermolecular interactions within these compounds (García‐Martínez et al., 2011).
Synthesis Methods
- The synthesis process of related furanone compounds, such as 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone, has been explored. This includes methods involving reactions of butyric acid with epoxypropane, providing a foundation for understanding the synthesis pathways of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone (You, 1999).
Pheromone Identification
- In entomological studies, compounds structurally similar to R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone were identified as components of the female Japanese beetle sex pheromone. This showcases the compound's potential role in biological signaling and pheromone synthesis (Tumlinson et al., 1977).
Biomedical Product Constituent
- Research on 5-hydroxy-2-(5H)-furanone derivatives, which are structurally related to R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone, highlights their significance as key constituents in many biomedical products. This includes the exploration of dye-sensitized photooxygenation as a method for producing derivatives of γ-butenolide, a compound with wide-ranging applications (Xun, 2012).
Natural Occurrence and Function
- Furanones, including those similar to R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone, have been identified in various natural settings. They are known to contribute to the sensory properties of natural products and processed foods, implying potential applications in flavor and aroma industries. Their formation often occurs via the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars (Slaughter, 1999).
Oxidation and Chemical Intermediates
- The compound 5-hydroxymethyl-2(5H)-furanone, a structurally related furanone, is used as a versatile chemical intermediate for producing various products, such as microbial metabolites and analogues of prostacyclin. Its efficient mild oxidation from 5-hydroxymethylfurfural has been explored, shedding light on potential synthesis pathways for related furanones (Mliki & Trabelsi, 2016).
Safety And Hazards
Material Safety Data Sheets (MSDS) provide information on a substance’s hazards, safe handling procedures, and emergency response measures.
Direcciones Futuras
This involves predicting or proposing future research directions. For a chemical compound, this could involve suggesting potential applications, or proposing experiments to learn more about the compound’s properties or reactivity.
For a specific compound like “R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone”, you would need to look up each of these aspects individually, either in scientific literature or reliable databases. If the compound is novel or not well-studied, some information may not be available. In such cases, experiments would need to be conducted to gather the required information. Please consult with a chemist or a related expert for more detailed and accurate information.
Propiedades
IUPAC Name |
(5R)-5-(trityloxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3/c25-23-17-16-22(27-23)18-26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWLABCDGFABG-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511961 | |
| Record name | (5R)-5-[(Triphenylmethoxy)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone | |
CAS RN |
78158-90-4 | |
| Record name | (5R)-5-[(Triphenylmethoxy)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



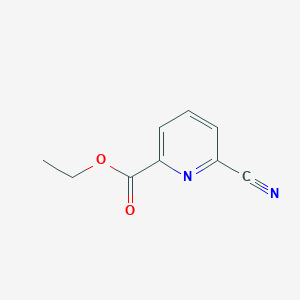
![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)
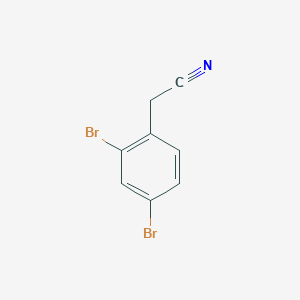
![[2-(Methoxymethyl)phenyl]methanol](/img/structure/B1601313.png)
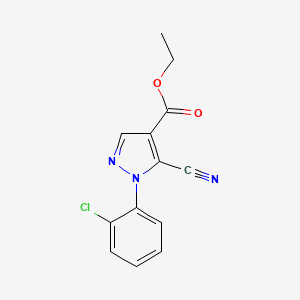
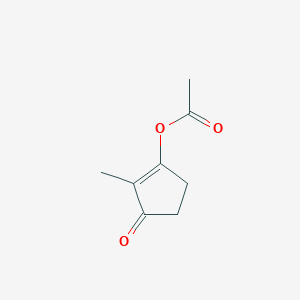
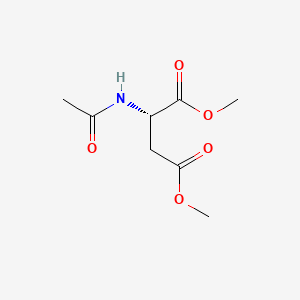
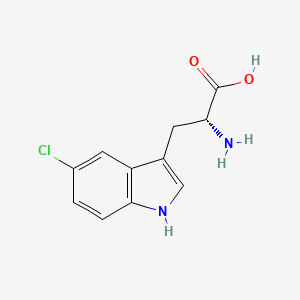
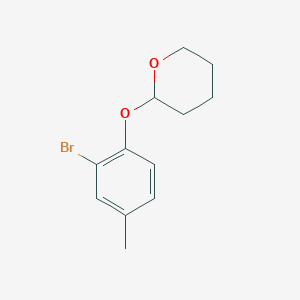
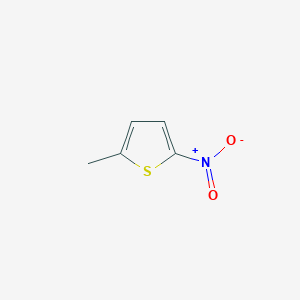
![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)
![8-Bromo-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6-one](/img/structure/B1601324.png)
![8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1601325.png)
